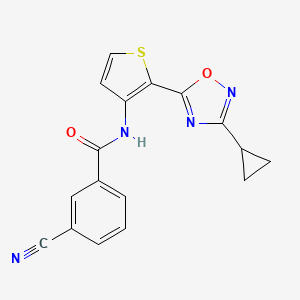

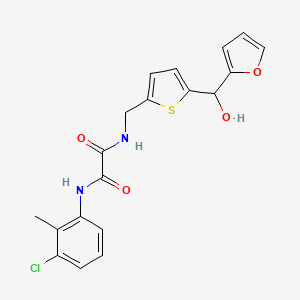

3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

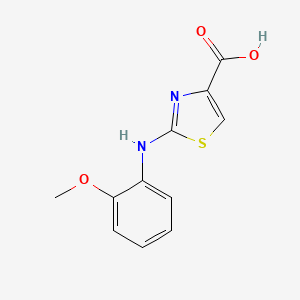

The compound 3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide is a polyfunctionally substituted heterocyclic compound. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, which can provide insights into the possible synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide derivative with various reagents to form different heterocyclic rings. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize a variety of heterocyclic derivatives . The synthetic pathways may involve regioselective attacks and cyclization, with the possibility of dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be complex, with multiple reactive sites that allow for diverse transformations. X-ray single crystallography can be used to determine the solid-state properties of such compounds, while UV-Vis absorption and NMR analyses can examine their hydrogen bonding interactions in the solution phase . These techniques are essential for understanding the molecular structure and potential reactivity of the compound.

Chemical Reactions Analysis

Heterocyclic compounds can undergo various chemical reactions depending on their functional groups and the reagents they are exposed to. For example, N-(2-cyanophenyl)benzimidoyl chloride reacts with thioamides to form different cyclic products, including 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline . These reactions pathways are crucial for the synthesis of diverse heterocyclic skeletons that can be further functionalized or evaluated for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic benzamide derivatives can be quite interesting. For instance, some benzamide derivatives exhibit colorimetric sensing behavior, such as a drastic color transition in response to fluoride anions, which can be used for naked-eye detection of these anions in solution . This sensing behavior is often due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, which can be studied using UV-Vis and NMR titration experiments, along with density functional theory (DFT) calculations .

Applications De Recherche Scientifique

Crystal Structure of Benzamide Derivatives

The crystal structure of a benzamide derivative with a thiophenyl and oxadiazolyl group was analyzed, revealing significant insights into its molecular interactions. This compound crystallizes in a specific monoclinic space group, with its structure stabilized by various hydrogen bonds and π···π interactions between the rings (Sharma et al., 2016).

Anticancer Activity

Anticancer Properties of Benzamide Derivatives

A series of benzamide derivatives were synthesized and tested for their anticancer properties against multiple cancer cell lines. Remarkably, some derivatives exhibited higher anticancer activities than the reference drug, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Activity

Antimicrobial Dyes and Precursors

Benzamide derivatives were used to create novel antimicrobial dyes and precursors with significant antibacterial and antifungal activities. These compounds showed promise for applications in dyeing and textile finishing, demonstrating their versatility beyond pharmaceutical uses (Shams et al., 2011).

Enzyme Inhibition

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides were synthesized and identified as potent inhibitors of alkaline phosphatase, an enzyme significant in various physiological processes. The inhibition mechanism was explored through kinetic studies, suggesting their potential in medicinal chemistry (Abbasi et al., 2019).

Sensing Applications

Fluoride Anion Sensing

Benzamide derivatives were found to exhibit a drastic color transition in response to fluoride anions, indicating their potential as colorimetric sensors. This property is particularly valuable for environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Orientations Futures

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include the synthesis of “3-cyano-N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzamide” and its derivatives.

Mécanisme D'action

Target of Action

Similar cyclopropyloxadiazole derivatives have been shown to interact with muscarinic receptors .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It’s worth noting that similar compounds have been shown to act as functionally selective partial agonists with antagonist properties in certain muscarinic receptor assays .

Biochemical Pathways

Given the compound’s potential interaction with muscarinic receptors, it may influence pathways related to neurotransmission .

Result of Action

Based on its potential interaction with muscarinic receptors, it may influence neuronal signaling and potentially have effects on cognition and memory .

Propriétés

IUPAC Name |

3-cyano-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c18-9-10-2-1-3-12(8-10)16(22)19-13-6-7-24-14(13)17-20-15(21-23-17)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUJOJFOMYPJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

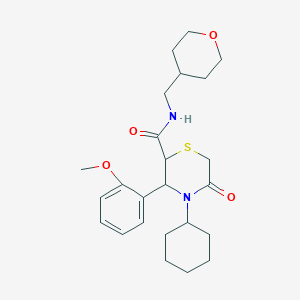

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

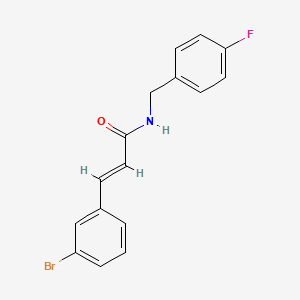

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)

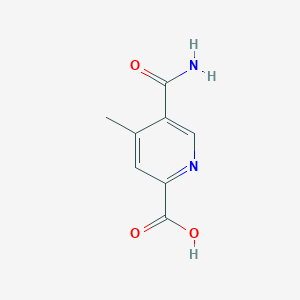

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)